molecular formula C23H20ClN3OS B3497438 10-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE

10-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE

Cat. No.: B3497438
M. Wt: 421.9 g/mol
InChI Key: MFOBTLRKQXMEOV-UHFFFAOYSA-N
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Description

10-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (Dimethyl sulfoxide).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as catalytic protodeboronation and intramolecular cyclization are employed to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

10-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving halogenated intermediates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: DMSO, methanol, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

10-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or antidepressant.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE involves its interaction with specific molecular targets. It is known to act on GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE stands out due to its specific combination of a phenothiazine core and a piperazine ring with a 3-chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-phenothiazin-10-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3OS/c24-17-6-5-7-18(16-17)25-12-14-26(15-13-25)23(28)27-19-8-1-3-10-21(19)29-22-11-4-2-9-20(22)27/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOBTLRKQXMEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE
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10-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE
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10-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE
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10-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE
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10-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE

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